molecular formula C9H9BrN2O B1526738 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one CAS No. 1379324-91-0

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Cat. No. B1526738
M. Wt: 241.08 g/mol
InChI Key: VEGQVKQLPZPWOM-UHFFFAOYSA-N
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Description

The compound “8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one” is a type of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .

Scientific Research Applications

1. Application in Radioanalytical and Nuclear Chemistry

  • Summary of the Application: This compound was used in the synthesis of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14 C], a CCK-A antagonist .
  • Methods of Application: The compound was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14 C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14 C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .
  • Results or Outcomes: The paper reports a convenient method for 14 C-labelling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14 C] 1 as CCK-A antagonist .

2. Application in Anticancer Research

  • Summary of the Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results or Outcomes: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQVKQLPZPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-fluoro-benzoic acid (500 mg, 2.28 mmol) and 5 mL Ethane-1,2-diamine was reacted in a sealed tube under argon with microwave irradiation at 150 C for 30 min. The reaction was cooled, diluted with methylene chloride (200 mL), and DMF (10 mL) to give a homogeneous solution. 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), (1 g, 2.63 mmol, 1.1 eq.) was added, and the reaction stirred at room temperature for 2 hours. The reaction was then heated to 95 C for 15 hours, cooled, and 3 mL 5 N NaOH was added. The mixture was stirred at room temperature for 1 hour, the reaction was concentrated in vacuo, extracted with ethyl acetate 3×, the organic layers were dried and concentrated. The residue was purified by flash chromatography to give 150 mg of 8-Bromo-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one, 27%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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